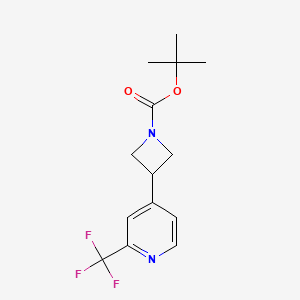
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
准备方法
The synthesis of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate typically involves multi-step synthetic routes. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2-(trifluoromethyl)pyridine under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .
科学研究应用
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various chemical studies.
Biology: In biological research, it serves as a tool for studying enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products, contributing to advancements in these sectors
作用机制
The mechanism of action of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine core but lacks the trifluoromethyl and pyridine substituents, resulting in different chemical reactivity and applications.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a pyrrolidine ring instead of an azetidine ring, leading to variations in its biological activity and synthetic utility.
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate:
属性
分子式 |
C14H17F3N2O2 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-(trifluoromethyl)pyridin-4-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-10(8-19)9-4-5-18-11(6-9)14(15,16)17/h4-6,10H,7-8H2,1-3H3 |
InChI 键 |
BABIDWQBJXDSER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
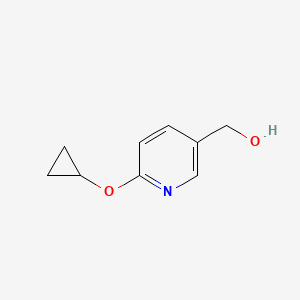
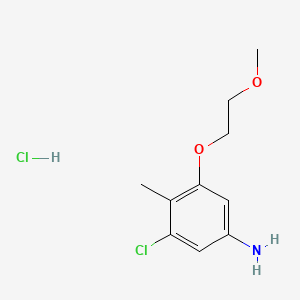
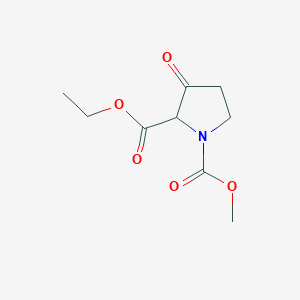
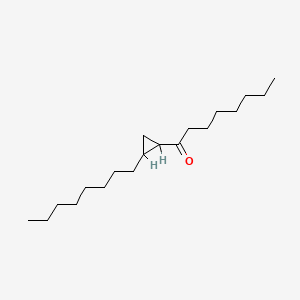
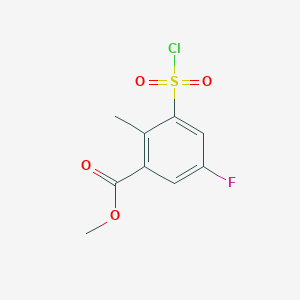
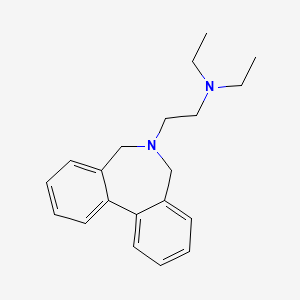
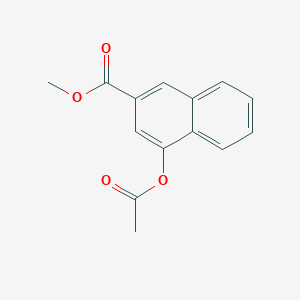
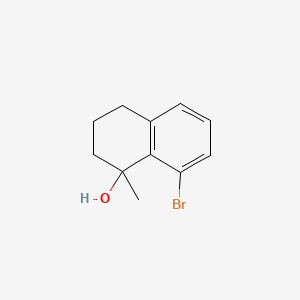
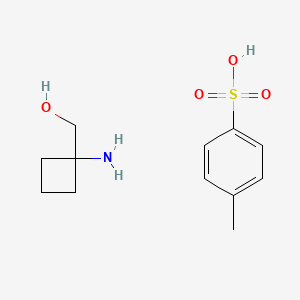
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)



